5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H10ClFO2 and a molecular weight of 240.66 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 2-chloro-6-fluorophenyl group and two keto groups at positions 1 and 3. It is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzene and cyclohexane-1,3-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane-1,3-dione.
Coupling Reaction: The deprotonated cyclohexane-1,3-dione is then coupled with 2-chloro-6-fluorobenzene under the influence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the keto groups.
Substitution: Substituted derivatives with different groups replacing the chloro and fluoro substituents.
Scientific Research Applications
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its mechanism of action are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-4-fluorophenyl)cyclohexane-1,3-dione
- 5-(2-Chloro-6-bromophenyl)cyclohexane-1,3-dione
- 5-(2-Fluoro-6-methylphenyl)cyclohexane-1,3-dione
Uniqueness
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKECGYLPSQFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371449 |
Source
|
Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-88-6 |
Source
|
Record name | 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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